Liriodenine

描述

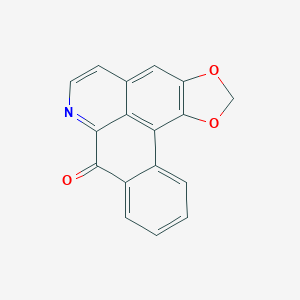

Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. This compound is an oxoaporphine alkaloid and has been found in various plant families such as Rutaceae, Magnoliaceae, Monimiaceae, Menispermaceae, and Annonaceae . This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects, making it a promising candidate for therapeutic applications .

准备方法

Liriodenine can be synthesized through various methods. One approach involves the reaction of this compound with gold compounds to form gold(III) complexes . For instance, this compound reacts with HAuCl4 and NaAuCl4 to produce [LH][AuCl4] and [AuCl3L], respectively . These reactions are typically carried out under controlled conditions, and the resulting compounds are characterized using techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy .

化学反应分析

Coordination Chemistry with Metal Ions

Liriodenine forms stable complexes with lanthanides, enhancing its solubility and bioactivity. A samarium(III) complex ([Sm(Liri)₂(NO₃)₃]·H₂O) was synthesized by reacting this compound with Sm(NO₃)₃·6H₂O in methanol at 60°C for 12 hours .

| Parameter | Details |

|---|---|

| Molar ratio (Liri:Sm) | 2:1 |

| Reaction temperature | 60°C |

| Solubility in aqueous media | 12.7 mg/mL (vs. 0.03 mg/mL for free Liri) |

| DNA binding constant (Kₐ) | 1.2 × 10⁵ M⁻¹ (fluorescence quenching) |

This complex demonstrated improved antitumor activity against HepG2 cells (IC₅₀ = 8.4 μM) compared to free this compound (IC₅₀ = 15.2 μM) .

DNA Interaction Mechanisms

This compound intercalates into DNA, disrupting replication and transcription. Ethidium bromide displacement assays revealed a binding constant (Kₐ) of 3.8 × 10⁴ M⁻¹ with calf thymus DNA .

Key findings :

- Induces DNA strand breaks via topoisomerase II inhibition (IC₅₀ = 9.7 μM) .

- Causes G₁/S phase arrest in HEp-2 laryngocarcinoma cells by downregulating cyclin D1 and CDK4 .

- Triggers mitochondrial DNA damage, evidenced by cytochrome c release (1.8-fold increase at 40 μM) .

Acid-Base Reactions and Solubility

This compound undergoes protonation in acidic conditions, forming water-soluble salts :

| Condition | Observation |

|---|---|

| 1N HCl treatment | Complete solubility (pH < 2) |

| Neutralization with Na₂CO₃ | Precipitation of free base (pH > 8) |

| Buffering capacity in malate | Stabilizes pH 4.2–5.6 (0.1 mM solution) |

This property facilitates its extraction from plant matrices using chloroform-HCl partitioning .

Methiodide Salt Formation

Quaternization with methyl iodide enhances this compound’s antifungal potency :

Reaction :

| Property | This compound | LMT |

|---|---|---|

| Solubility in water | 0.03 mg/mL | 4.1 mg/mL |

| Antifungal activity (MIC) | 32 μg/mL | 8 μg/mL |

Enzymatic Interactions

This compound inhibits acetylcholinesterase (AChE) via non-competitive binding:

| Parameter | Value |

|---|---|

| IC₅₀ | 14.2 μM |

| Binding constant (Kᵢ) | 9.8 × 10³ M⁻¹ |

| Structural motif involved | Aporphine core |

Docking studies reveal hydrogen bonding with Ser125 and π-π stacking with Trp286 residues .

Photochemical Degradation

UV exposure (254 nm) induces dimerization, forming a bis-aporphine derivative :

Reaction pathway :

| Condition | Outcome |

|---|---|

| UV irradiation time | 90% degradation at 120 minutes |

| Product cytotoxicity | IC₅₀ = 28.4 μM (vs. 15.2 μM for parent) |

科学研究应用

Anticancer Properties

Liriodenine has been extensively studied for its potential as an anticancer agent. Research indicates that it inhibits the proliferation of human ovarian cancer cells by inducing apoptosis. This process involves several mechanisms:

- Caspase Activation : this compound activates caspases (caspase-3, -8, and -9), which are crucial for the apoptosis pathway .

- Cell Viability Reduction : Studies have shown that this compound significantly reduces cell viability in cancer cell lines through cytotoxic effects .

Table 1: Summary of Anticancer Studies on this compound

Insecticidal Activity

Recent studies have explored the insecticidal properties of this compound, particularly against Anopheles gambiae, a major malaria vector. The findings suggest:

- Neuroexcitatory Effects : this compound exhibits neuroexcitatory properties by antagonizing GABA receptors, leading to increased neuronal activity .

- Topical Toxicity : It has been found to be mildly toxic when applied topically, with enhanced lethality when combined with other compounds like dimethyl sulfoxide .

Table 2: Insecticidal Studies on this compound

Antifungal Activity

This compound has shown promising antifungal properties against various fungal strains. Its efficacy is attributed to:

- Inhibition of Fungal Growth : Studies indicate that this compound inhibits the growth of fungi through disruption of cellular processes .

- Mechanistic Insights : The exact mechanisms remain under investigation but may involve interference with fungal cell wall synthesis or function.

Table 3: Antifungal Studies on this compound

| Study Reference | Fungal Strain | Mechanism of Action | Key Findings |

|---|---|---|---|

| Candida albicans | Disruption of cellular processes | Significant inhibition of growth | |

| Aspergillus niger | Unknown | Effective against multiple strains |

Antiarrhythmic Effects

This compound's antiarrhythmic properties have been documented in various studies, highlighting its potential for cardiovascular applications:

- Channel Modulation : It affects multiple ion channels (sodium, potassium, and calcium), contributing to its antiarrhythmic action .

- Clinical Relevance : The compound's ability to modulate heart rhythm makes it a candidate for further investigation in treating arrhythmias.

Table 4: Antiarrhythmic Studies on this compound

作用机制

The mechanism of action of liriodenine involves multiple pathways. In cancer cells, this compound inhibits topoisomerase II, an enzyme essential for DNA replication, leading to cell cycle arrest and apoptosis . It also increases intracellular nitric oxide levels, which can inhibit cell proliferation and induce apoptosis at high concentrations . Additionally, this compound activates caspases, a family of proteases involved in the execution of apoptosis . In cardiovascular applications, this compound exerts protective effects through nitric oxide-dependent pathways .

相似化合物的比较

Liriodenine is structurally related to other aporphine alkaloids such as anonaine and oxoaporphine . Compared to these compounds, this compound exhibits unique biological activities, particularly its potent anticancer and antimicrobial properties . Similar compounds include:

- Anonaine

- Oxoaporphine

- (+)-Syringaresinol

- (+)-Yangambin

- p-Hydroxybenzoic acid

- Vanillic acid

- Vanillin

- Syringic acid

- Syringaldehyde

This compound’s distinctiveness lies in its broad spectrum of biological activities and its potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Liriodenine is a natural oxoaporphine alkaloid primarily extracted from several plant species, including Fissistigma glaucescens, Annona glabra, and Liriodendron tulipifera. It has garnered significant attention due to its diverse biological activities, including antitumor, antimicrobial, and cardiovascular effects. This article delves into the biological activity of this compound, presenting data from various studies that highlight its therapeutic potential.

Antitumor Activity

This compound has demonstrated potent antitumor effects across various cancer cell lines. Notably, it induces apoptosis in laryngocarcinoma cells (HEp-2) through several mechanisms:

- Cytotoxicity : An MTT assay revealed that this compound reduces cellular viability in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 2.332 μM .

- Apoptosis Induction : TUNEL staining confirmed increased apoptotic cells post-treatment, indicating that this compound effectively triggers apoptosis in cancer cells .

- Cell Cycle Arrest : The compound induces G1/S phase arrest by downregulating cyclin D1 and cyclin-dependent kinases while increasing the phosphorylation of retinoblastoma protein .

Table 1: Summary of Antitumor Effects

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| HEp-2 | 2.332 | Apoptosis induction, cell cycle arrest | |

| MCF-7 | Not specified | Cytotoxic effects, apoptosis | |

| Various | Not specified | Antibacterial and antifungal activity |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound has antibacterial effects against both Gram-positive and Gram-negative bacteria. Its efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound also displays antifungal activity against species like Candida albicans, suggesting its potential use in treating fungal infections .

Cardiovascular Effects

Research indicates that this compound may possess cardiovascular benefits:

- Antiplatelet Activity : this compound has been reported to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events .

- Vasodilatory Effects : Preliminary studies suggest that this compound may induce vasodilation, contributing to improved blood flow and reduced blood pressure .

Case Study 1: Antitumor Efficacy in Laryngeal Carcinoma

A study focused on the effects of this compound on HEp-2 cells demonstrated that treatment with this compound resulted in significant apoptosis and inhibited cellular migration. The study utilized various assays to assess cell viability and apoptosis markers such as Bcl-2 and p53. Results indicated a marked increase in apoptotic markers and a decrease in Bcl-2 expression post-treatment .

Case Study 2: Antimicrobial Evaluation

In a comparative study assessing the antimicrobial activity of this compound, it was found to be effective against multiple strains of bacteria and fungi. The study utilized disk diffusion methods to evaluate the inhibitory zones produced by this compound against selected pathogens, confirming its potential as a therapeutic agent for infectious diseases .

属性

IUPAC Name |

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMCCPUVOAUBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197165 | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-75-2 | |

| Record name | Liriodenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRIODENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Liriodenine exhibits its effects through multiple mechanisms. It has been identified as a topoisomerase I and II inhibitor [, ], interfering with DNA replication and repair processes. [, ]. This inhibition leads to cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent. [, , ] this compound also interacts with voltage-gated sodium (NaV) channels, particularly hNav1.2 and hNav1.6, blocking their activity []. This interaction suggests potential therapeutic applications for neurological and cardiac disorders. Additionally, this compound impacts cell cycle progression by blocking it at the G2/M phase through the accumulation of cyclines and inhibiting B1/CDK1 complex kinase activity []. This cell cycle disruption contributes to its anti-proliferative effects in cancer cells [].

ANone: this compound is an oxoaporphine alkaloid.

- Spectroscopic Data: Structural elucidation typically involves techniques like UV, IR, MS, and 1D & 2D NMR. [, , ]. Characteristic peaks in these spectra aid in confirming its identity. For detailed spectroscopic data, refer to the cited research articles.

A: While this compound is not primarily known for its catalytic properties, research indicates it can inhibit enzymes like topoisomerases [, , ] and acetylcholinesterase []. These inhibitory actions contribute to its anti-cancer and potential anti-Alzheimer’s effects, respectively. [, , , ]

A: Computational methods like molecular docking are employed to predict this compound's binding affinity to target proteins like topoisomerases [, ], PIM1 kinase [], and the epidermal growth factor receptor (EGFR). [] These studies help understand its interactions at a molecular level and provide insights into its mechanism of action.

A: Studies suggest that modifications to the this compound structure, like methylation at specific positions, can alter its activity and potency. [, ] For instance, this compound methiodide demonstrated stronger antifungal activity compared to lysicamine methiodide, highlighting the importance of methylation for its antifungal properties. [] Additionally, the presence of hydroxybenzyl groups in benzylated dihydroflavones, related to this compound, influenced their cytotoxic activity, indicating the significance of specific functional groups for its anticancer potential. []

ANone: Information regarding specific resistance mechanisms to this compound is limited and requires further investigation.

A: While this compound exhibits potent biological activities, its safety profile requires further evaluation. Some studies have reported cytotoxic effects on healthy cells, highlighting the need for careful dosage optimization in future clinical applications. [, ] Long-term toxicity studies are crucial to assess its safety profile comprehensively.

ANone: Specific research on drug delivery and targeting strategies for this compound is currently limited and presents an area for future exploration.

ANone: Analytical techniques used in this compound research include:

- Extraction: Various extraction methods like maceration [, , ], Soxhlet extraction [, ], and liquid-liquid extraction [, , ] are employed to isolate this compound from plant material.

- Chromatography: Techniques such as column chromatography [, , ], thin layer chromatography (TLC) [, , ], and high-performance liquid chromatography (HPLC) [, , , , , ] are used for separation, purification, and quantification of this compound.

- Spectroscopy: Methods like UV-Vis spectrophotometry [, , , ], Infrared (IR) spectroscopy [, , , ], Mass Spectrometry (MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ] are crucial for structural characterization and identification of this compound.

- Biological Assays: In vitro assays, such as MTT assay [], flow cytometry [, , , ], and DNA laddering [], are used to evaluate its cytotoxic effects and mechanisms of action. In vivo studies, typically involving animal models, are employed to assess its efficacy in various disease models [, , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。